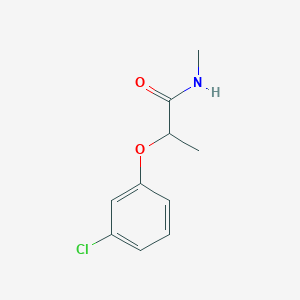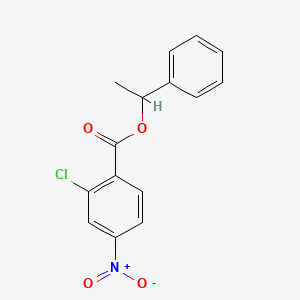
2-(3-chlorophenoxy)-N-methylpropanamide
Übersicht
Beschreibung
2-(3-chlorophenoxy)-N-methylpropanamide (also known as MXC) is a synthetic compound that belongs to the family of organochlorine compounds. It has been extensively studied for its potential use as a pesticide due to its ability to disrupt the endocrine system of pests. However, recent scientific research has also explored the potential applications of MXC in various fields, including medicine and environmental science.
Wirkmechanismus
MXC exerts its effects through the inhibition of aromatase, an enzyme involved in the synthesis of estrogen. This leads to a decrease in estrogen levels, which can have physiological effects on the body.
Biochemical and Physiological Effects:
MXC has been shown to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis. MXC has also been shown to inhibit the growth of cancer cells. However, MXC has also been shown to have potential harmful effects on the reproductive system, as it can disrupt the endocrine system and lead to changes in hormone levels.
Vorteile Und Einschränkungen Für Laborexperimente
MXC has been extensively studied in laboratory experiments due to its potential applications in various fields. However, the persistence of MXC in the environment and potential harmful effects on non-target organisms limits its use as a pesticide. Additionally, the potential harmful effects on the reproductive system highlight the need for caution when using MXC in laboratory experiments.
Zukünftige Richtungen
Future research on MXC could focus on its potential use in treating inflammatory diseases and cancer. Additionally, research could focus on developing alternative pesticides that are less harmful to the environment and non-target organisms. Further studies could also investigate the potential harmful effects of MXC on the reproductive system and develop strategies for minimizing these effects.
Wissenschaftliche Forschungsanwendungen
MXC has been studied for its potential use in various scientific fields, including medicine and environmental science. In medicine, MXC has been shown to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis. MXC has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells.
In environmental science, MXC has been studied for its potential use as a pesticide due to its ability to disrupt the endocrine system of pests. However, due to its persistence in the environment and potential harmful effects on non-target organisms, the use of MXC as a pesticide has been restricted in many countries.
Eigenschaften
IUPAC Name |
2-(3-chlorophenoxy)-N-methylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-7(10(13)12-2)14-9-5-3-4-8(11)6-9/h3-7H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMQUNGDYQQOJBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC)OC1=CC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2,5-dimethylphenyl)-2-{[(2-methyl-5-nitrophenyl)sulfonyl]amino}benzamide](/img/structure/B4077463.png)

![N-benzyl-4-[(2-phenylbutanoyl)amino]benzamide](/img/structure/B4077476.png)
![N-({[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B4077486.png)
![N-allyl-N-[2-(2-nitrophenoxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B4077491.png)
![N-allyl-N-[3-(2-methoxy-4-methylphenoxy)propyl]-2-propen-1-amine oxalate](/img/structure/B4077498.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-nitrophenyl)propanamide](/img/structure/B4077503.png)
![N-[4-(acetylamino)phenyl]-2-phenoxybutanamide](/img/structure/B4077510.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(phenylthio)acetamide](/img/structure/B4077512.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-phenoxybutanamide](/img/structure/B4077513.png)

![N-[(4-chlorophenyl)(phenyl)methyl]-2-(2-naphthyloxy)acetamide](/img/structure/B4077536.png)
![1-[3-(3-methyl-4-nitrophenoxy)propyl]piperazine oxalate](/img/structure/B4077549.png)
![3-allyl-2-[(2-chloro-6-nitrobenzyl)thio]-4(3H)-quinazolinone](/img/structure/B4077555.png)